molecular formula C14H20N2 B12628307 2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 920531-70-0

2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B12628307
CAS No.: 920531-70-0
M. Wt: 216.32 g/mol
InChI Key: KCYAUIXLSWSUBB-UHFFFAOYSA-N
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Description

2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane is a bicyclic diamine derivative featuring a rigid norbornane-like scaffold. The compound’s structure incorporates a 2-methylphenyl ethyl substituent at the 2-position of the diazabicycloheptane core, which confers stereochemical rigidity and influences its biological and catalytic properties. This scaffold is a conformationally restricted analog of piperazine, offering enhanced binding specificity in pharmacological applications and improved stereocontrol in organocatalysis . The compound’s synthesis typically involves reductive amination or directed lithiation strategies, as seen in related derivatives .

Properties

CAS No.

920531-70-0

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-[1-(2-methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C14H20N2/c1-10-5-3-4-6-14(10)11(2)16-9-12-7-13(16)8-15-12/h3-6,11-13,15H,7-9H2,1-2H3

InChI Key

KCYAUIXLSWSUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)N2CC3CC2CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

Comparison with Similar Compounds

α4β2-nAChR Agonists

Pyridyl-substituted analogs, such as 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane, exhibit exceptional potency as α4β2-nicotinic acetylcholine receptor (nAChR) agonists, with a Ki of 0.15 nM in binding assays . In contrast, the 2-methylphenyl ethyl substituent in the target compound may reduce nAChR affinity but could enhance selectivity for other targets, such as serotonin or dopamine receptors, due to steric and electronic differences.

Table 1: Pharmacological Profiles of Selected Analogs

Compound Target/Activity Ki/IC50 Reference
2-(Pyridin-3-yl)-2,5-diazabicycloheptane α4β2-nAChR agonist 0.15 nM
2-Isopropyl-2,5-diazabicycloheptane Safety profile (GHS Category) Not determined
Quinolinylcarbonyl derivative (CAS 869793-29-3) Antitumor candidate Under study

Catalytic Performance in Asymmetric Organocatalysis

Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are effective organocatalysts. For example:

  • (1S,4S)-2-[(R)-1-Phenylethyl]-2,5-diazabicycloheptane•2HBr achieved 94% yield and 46% ee in the Biginelli reaction .
  • N-Methylated derivatives showed moderate enantioselectivity (18–37% ee) under thermal conditions .

The target compound’s 2-methylphenyl ethyl group may hinder enantioselectivity compared to smaller substituents (e.g., methyl or phenylethyl) due to increased steric bulk.

Table 2: Catalytic Efficiency of Diazabicycloheptane Derivatives

Catalyst Reaction Yield (%) ee (%) Reference
(1S,4S)-2-[(R)-1-Phenylethyl] derivative Biginelli reaction 94 46
(1S,4S)-2-Methyl derivative Biginelli reaction (microwave) 42 27
Target compound (hypothetical) Biginelli reaction ~85* ~25* -

*Predicted based on steric and electronic effects.

Table 3: Substituent Impact on Properties

Substituent Example Compound Key Property
2-Methylphenyl ethyl Target compound High lipophilicity, steric bulk
Pyridin-3-yl NS3531 analog High nAChR affinity
Oxetan-3-yl Compound 43 Improved solubility

Biological Activity

2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane, a compound belonging to the class of diazabicyclo compounds, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework that includes two nitrogen atoms. This unique structure contributes to its biological properties and interaction with biological systems.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives of 2,5-diazabicyclo[2.2.1]heptane on various cancer cell lines:

  • Cervical Cancer (CaSki)
  • Breast Cancer (MDA-MB-231)
  • Lung Cancer (SK-Lu-1)

In vitro studies demonstrated that certain derivatives exhibit significant antiproliferative activity without inducing necrotic cell death. Notably, compound 9e displayed a strong ability to induce apoptosis in tumor cells via a caspase-dependent pathway while showing selectivity for tumor cells over normal human lymphocytes .

The mechanism behind the antiproliferative activity appears to involve the induction of apoptosis in cancer cells. The activation of caspases suggests that these compounds can trigger programmed cell death, which is a desirable effect in cancer therapy. The selectivity for tumor cells over normal cells is particularly promising for minimizing side effects typically associated with chemotherapy.

Research Findings and Case Studies

A study involving the synthesis of new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates revealed their potential as antitumor agents. The following table summarizes the IC50 values for various synthesized compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
9eCaSki15Apoptosis via caspase activation
9eMDA-MB-23112Apoptosis via caspase activation
9eSK-Lu-118Apoptosis via caspase activation

These findings indicate that modifications to the diazabicyclo structure can enhance biological activity and selectivity against cancer cells .

ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been conducted to evaluate the pharmacokinetic properties of compound 9e . These predictions suggest favorable profiles for oral bioavailability and metabolic stability, making it a candidate for further drug development .

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